

Application Note: Using Bibb-515 to Investigate Sterol Synthesis

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Compound of Interest

Compound Name: Bibb-515

Cat. No.: B1666965

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A Guide for Researchers in Cellular Metabolism and Drug Discovery

Abstract

The sterol biosynthesis pathway is a fundamental metabolic process, critical for cellular structure, signaling, and homeostasis. Dysregulation of this pathway is implicated in numerous diseases, making its enzymatic steps attractive targets for therapeutic intervention and mechanistic studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Bibb-515**, a potent and selective chemical probe, to investigate sterol synthesis. **Bibb-515** specifically inhibits 2,3-oxidosqualene cyclase (OSC), a pivotal enzyme in the post-squalene segment of the pathway. We present the mechanism of action, key experimental considerations, and detailed, validated protocols for assessing target engagement and the downstream metabolic and functional consequences of OSC inhibition in cellular models.

Introduction: Targeting a Key Node in Sterol Biosynthesis

Cholesterol and other sterols are essential lipids in eukaryotes. They are integral components of cell membranes, modulating fluidity and function, and serve as precursors for vital molecules like steroid hormones and vitamin D.[1][2] The multi-enzyme pathway responsible for their de novo synthesis is a cornerstone of cellular metabolism, and its activity is tightly regulated to meet cellular demands.[3]

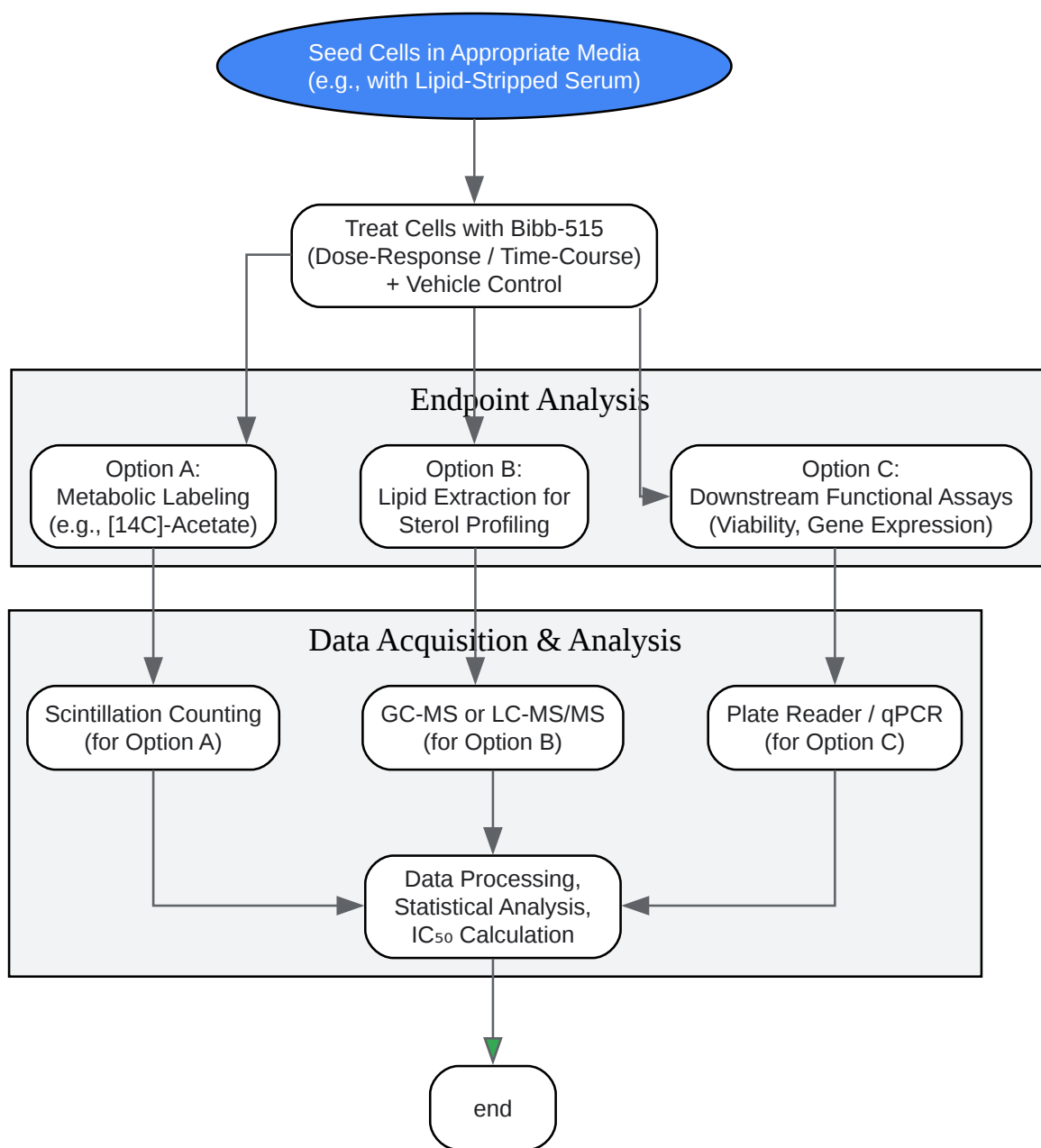
The enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase (LSS), catalyzes the intricate cyclization of (3S)-2,3-oxidosqualene into lanosterol, the first sterol in the pathway leading to cholesterol.[4][5] This step represents a critical bifurcation point and a key regulatory node. Given its importance, OSC has emerged as a significant target for developing cholesterol-lowering therapies and as a tool to understand the broader impacts of sterol depletion.[1][6]

Chemical probes—small molecules with well-defined mechanisms of action—are indispensable tools for dissecting complex biological pathways.[7][8][9] **Bibb-515** is a potent, selective, and orally active inhibitor of OSC.[10] Its specificity allows for the precise interrogation of OSC function, enabling researchers to study the consequences of blocking the sterol pathway at this specific juncture. This guide details the practical application of **Bibb-515** as a chemical probe to elucidate the role of OSC in health and disease.

Bibb-515: A High-Fidelity Probe for 2,3-Oxidosqualene Cyclase

Mechanism of Action

Bibb-515 exerts its effect by directly inhibiting the enzymatic activity of OSC. This blockade prevents the conversion of 2,3-oxidosqualene to lanosterol, leading to a build-up of the substrate, 2,3-oxidosqualene, and a downstream depletion of lanosterol and subsequent sterols, including cholesterol.[6][11] This precise mode of action allows for targeted investigation of the downstream signaling and structural consequences of sterol pathway disruption.



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